molecular formula C9H6F3N B1586986 2-Methyl-5-(trifluoromethyl)benzonitrile CAS No. 261952-03-8

2-Methyl-5-(trifluoromethyl)benzonitrile

Cat. No. B1586986
CAS RN: 261952-03-8
M. Wt: 185.15 g/mol
InChI Key: NKYUMNAHEJWIND-UHFFFAOYSA-N
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Description

2-Methyl-5-(trifluoromethyl)benzonitrile (2M5TFMBN) is a fluorinated organic compound that has found numerous applications in many scientific fields, including organic synthesis, medicinal chemistry, and materials science. 2M5TFMBN is a versatile and highly reactive reagent that can be used to synthesize a variety of compounds. It is also an important intermediate in the synthesis of numerous drugs, including anti-cancer agents. In addition, 2M5TFMBN has been used as a catalyst for a wide range of reactions, including Friedel-Crafts alkylations, Heck reactions, and Diels-Alder reactions. Its unique properties make it an attractive reagent for many applications.

Scientific Research Applications

Pharmaceutical Intermediate

“2-Methyl-5-(trifluoromethyl)benzonitrile” is used as a pharmaceutical intermediate . This means it is used in the production of various pharmaceutical drugs. The specific drugs it contributes to are not mentioned in the source, but as an intermediate, it plays a crucial role in the synthesis of these drugs.

Synthesis of Diphenylthioethers

This compound is also used for the synthesis of diphenylthioethers . Diphenylthioethers are a class of organic compounds that have potential applications in various fields, including pharmaceuticals and materials science.

Component in FDA-Approved Drugs

The trifluoromethyl group, which is a part of the “2-Methyl-5-(trifluoromethyl)benzonitrile” molecule, is found in many FDA-approved drugs . This group is known to exhibit numerous pharmacological activities, making it a valuable component in drug design and development.

Use in Doping Control Samples

A derivative of “2-Methyl-5-(trifluoromethyl)benzonitrile”, specifically “4-((2 R,3 R)-3-hydroxy-2-methyl-5-oxopyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile”, can be used as an internal standard for the analysis of SARM 2f in doping control samples . This highlights its importance in sports medicine and anti-doping efforts.

Research Tool in Organic Chemistry

The trifluoromethyl group in “2-Methyl-5-(trifluoromethyl)benzonitrile” is of significant interest in organic chemistry . Several research groups have created new synthetic protocols in recent years, resulting in a comprehensive toolkit for R&D chemists, including trifluoromethyl-containing compounds that perform a wide range of biological and chemical functions .

Potential Applications in Electronics and Catalysis

Organo-fluorine chemistry, which includes compounds like “2-Methyl-5-(trifluoromethyl)benzonitrile”, is a unique branch of organic chemistry. The incorporation of fluorine in organic molecules exhibits unique behaviors, leading to several applications in medicines, electronics, agrochemicals, and catalysis .

properties

IUPAC Name

2-methyl-5-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N/c1-6-2-3-8(9(10,11)12)4-7(6)5-13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYUMNAHEJWIND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379601
Record name 2-methyl-5-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(trifluoromethyl)benzonitrile

CAS RN

261952-03-8
Record name 2-methyl-5-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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